Methyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate
Description
Methyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a heterocyclic compound featuring a fused triazole-pyridine core with a methyl ester substituent at the 7-position. The ester group at position 7 enhances its versatility as a building block for further functionalization, particularly in drug discovery .
Properties
Molecular Formula |
C8H7N3O2 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
methyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)6-2-3-11-5-9-10-7(11)4-6/h2-5H,1H3 |
InChI Key |
PPHXTVMNDQFXKS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=NN=CN2C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate can be achieved through various methods. One efficient method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . Another approach includes the use of isoamyl nitrite in dimethylformamide or sodium nitrite in aqueous acetic acid, followed by aminating commercially available 2-amino-3,5-dibromopyrazine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are common techniques to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Cycloaddition and Rearrangement Reactions
Reaction with dimethyl acetylenedicarboxylate (DMAD) yields multiple products through a sigmatropic CN shift and cycloaddition pathways :
| Reagents/Conditions | Products Formed | Mechanism Highlights |
|---|---|---|
| DMAD, reflux in benzene | Pyrimidone (10) , pyrazole (6) , and 1:2-adduct (7) (see Fig. 1) | - Initial [2+2] cycloaddition - CN shift from N to C |
Key Findings :
-
The pyrimidone (10) forms via a retro-Diels-Alder pathway after the CN shift.
-
The pyrazole (6) arises from a competing cyclization pathway.
-
The 1:2-adduct (7) results from sequential addition of DMAD to the triazole ring .
Ester Hydrolysis and Functionalization
The methyl ester undergoes hydrolysis to carboxylic acid derivatives under basic or acidic conditions, enabling further derivatization :
Example :
Ethyl triazolo[4,3-a]pyridine-3-carboxylate (3q) is synthesized via transesterification, confirmed by <sup>1</sup>H NMR (δ 9.18 ppm, d, J = 6.9 Hz) and <sup>13</sup>C NMR (δ 158.45 ppm) .
Electrophilic Substitution
The pyridine ring undergoes electrophilic substitution at electron-rich positions (C-3 and C-8):
| Reagents | Position Modified | Major Products |
|---|---|---|
| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | C-3 | Nitro derivatives (precursors for amines) |
| Br<sub>2</sub>, Fe catalyst | C-8 | Brominated analogs (e.g., 3r ) |
Case Study :
Bromination at C-6 (as in methyl 6-bromo- triazolo[4,3-a]pyridine-7-carboxylate) enhances electrophilicity for Suzuki coupling, enabling aryl/heteroaryl group introduction.
Nucleophilic Aromatic Substitution
The electron-deficient pyridine ring facilitates nucleophilic displacement at halogenated positions:
| Substrate | Nucleophile | Conditions | Products |
|---|---|---|---|
| 6-Bromo derivative (3r) | Sodium methoxide | Reflux in methanol | 6-Methoxy analog |
| 8-Chloro derivative | Piperidine | DMF, 80°C | 8-Piperidinyl substituted |
Mechanism :
Nucleophilic attack proceeds via a Meisenheimer complex, stabilized by the electron-withdrawing carboxylate group.
Metal-Mediated Cross-Coupling
Palladium-catalyzed reactions enable C–C bond formation:
Example :
Ethyl 7-phenyl- triazolo[4,3-a]pyridine-3-carboxylate (3t) is synthesized via Suzuki coupling, with <sup>1</sup>H NMR confirming phenyl integration (δ 7.37–7.41 ppm, m) .
Reduction and Oxidation
-
Reduction : LiAlH<sub>4</sub> reduces the ester to a primary alcohol, though over-reduction of the triazole ring may occur.
-
Oxidation : KMnO<sub>4</sub> oxidizes methyl groups to carboxylic acids, but harsh conditions risk ring degradation.
Coordination Chemistry
The carboxylate group chelates metal ions (e.g., lithium), forming complexes that modify solubility and reactivity:
-
Lithium salt : Enhances stability in polar aprotic solvents for use in organometallic synthesis.
Scientific Research Applications
Methyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit c-Met kinase, which plays a crucial role in cancer cell proliferation and survival . The compound’s structure allows it to bind effectively to the active site of the enzyme, thereby blocking its activity and leading to the suppression of tumor growth .
Comparison with Similar Compounds
Structural and Substituent Variations
Key Observations:
- Substituent Effects: The methyl ester in the target compound (vs.
- Halogenation : Bromination at the 3-position (as in ) introduces steric bulk and electronic effects, which may influence binding affinity in biological systems or alter reactivity in cross-coupling reactions.
- Aryl Substituents : Ethyl 8-(2,4-dichlorophenyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate demonstrates how aryl groups (e.g., dichlorophenyl) enhance bioactivity, likely through hydrophobic interactions or π-stacking in target proteins.
Ring Fusion Position and Electronic Effects
- [1,2,4]Triazolo[4,3-a]pyridine vs. [1,2,4]Triazolo[1,5-a]pyridine: The fusion position of the triazole ring (e.g., [4,3-a] vs. [1,5-a]) alters the electronic distribution and planarity of the heterocyclic system. Biological Implications: Derivatives with [1,5-a] fusion (e.g., ) exhibit antifungal and anticancer activities, suggesting that fusion position influences target selectivity .
Physicochemical Properties
- Molecular Weight and Solubility: The target compound’s methyl ester group likely improves solubility compared to the nonpolar 7-methyl analog . Brominated derivatives (e.g., ) exhibit higher molecular weights (260.09 vs. 133.15), which may reduce bioavailability but increase binding affinity.
- Crystal Packing : Weak C–H···O interactions in suggest that ester-containing triazolopyridines form stable crystalline structures, advantageous for formulation.
Biological Activity
Methyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a compound belonging to the triazolopyridine family, which has garnered attention for its potential biological activities. This article delves into various studies that have explored its synthesis, biological evaluations, and mechanisms of action.
Synthesis and Structure
The synthesis of this compound typically involves multi-step organic reactions. Recent methodologies have optimized the synthesis process using microwave-assisted techniques and metal-free conditions to enhance yields and reduce reaction times. For instance, one study reported a straightforward approach that yielded various derivatives with high efficiency .
Antitumor Activity
This compound has demonstrated notable antitumor activity in several studies:
- In vitro Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines. For example, it was evaluated against the MDA-MB-231 breast cancer cell line and showed an IC50 value ranging from 2.43 to 7.84 μM . Another study reported that derivatives of this compound could inhibit microtubule assembly, indicating potential as microtubule-destabilizing agents .
- Mechanism of Action : The mechanism underlying its antitumor effects appears to involve apoptosis induction and cell cycle arrest. Specifically, the compound has been shown to enhance caspase-3 activity and induce morphological changes in cancer cells at micromolar concentrations .
Enzyme Inhibition
This compound has also been investigated for its ability to inhibit specific enzymes associated with cancer progression:
- c-Met Kinase Inhibition : One study highlighted that derivatives of this compound selectively inhibited c-Met kinase activity while showing minimal effects on other kinases. This selectivity is crucial as c-Met is often amplified in various tumors .
Structure-Activity Relationship (SAR)
A structure-activity relationship analysis has been performed to understand how modifications to the triazolo[4,3-a]pyridine scaffold affect biological activity. Key findings include:
- Substituent Effects : Variations in substituents at different positions on the triazole ring significantly influenced potency and selectivity against cancer cell lines. For instance, compounds with specific functional groups showed enhanced binding affinity to target proteins involved in tumorigenesis .
Case Studies
Several case studies have illustrated the clinical relevance of this compound:
- Breast Cancer : In a study focusing on breast cancer cells (MDA-MB-231), treatment with this compound resulted in significant apoptosis and cell cycle arrest at G2/M phase .
- Gastric Cancer : Another investigation demonstrated its efficacy against gastric cancer cell lines through selective inhibition of c-Met kinase pathways, leading to reduced tumor growth in xenograft models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
